Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
Overview
Description
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is a chemical compound with the molecular formula C6H8ClN2O5P and a molecular weight of 254.56 g/mol . It is commonly used as a reagent in organic synthesis, particularly for activating carboxyl groups and coupling peptides . The compound is known for its efficiency in facilitating the formation of amides, esters, and peptides .
Mechanism of Action
Target of Action
BOP-Cl is primarily used as a reagent for activating carboxyl groups . Its main targets are carboxylic groups present in various biochemical entities, particularly in amino acids and peptides .
Mode of Action
BOP-Cl interacts with its targets by activating the carboxyl groups, which facilitates the synthesis of amides, esters, and peptides . This activation process enhances the reactivity of the carboxyl groups, enabling them to participate in coupling reactions .
Biochemical Pathways
The activation of carboxyl groups by BOP-Cl plays a crucial role in peptide synthesis . It enables the formation of peptide bonds, which are essential for the construction of peptides and proteins. The downstream effects include the synthesis of complex peptides and proteins that are integral to numerous biological processes .
Result of Action
The primary result of BOP-Cl’s action is the successful synthesis of amides, esters, and peptides . For instance, it has been used in the preparation of hexadepsipeptide . The activation of carboxyl groups by BOP-Cl allows for the formation of these compounds, which have wide-ranging applications in biological research and pharmaceutical development .
Action Environment
The efficacy and stability of BOP-Cl are influenced by various environmental factors. It is sensitive to moisture and hydrolyzes with water . Therefore, it should be stored under an inert atmosphere at room temperature . These conditions help to maintain the stability and maximize the efficacy of BOP-Cl .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride typically involves the reaction of phosphinic chloride with oxazolidinone derivatives under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to dissolve the reactants . The temperature is maintained at a moderate level to ensure the stability of the reactants and products .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to ensure the consistency and quality of the final product . The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride primarily undergoes substitution reactions, where it activates carboxyl groups to form amides, esters, and peptides . It is also involved in the formation of thiopeptide bonds when used with Boc-amino monothioacids .
Common Reagents and Conditions:
Dicyclohexylcarbodiimide (DCC): Used in peptide coupling reactions.
O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU): Facilitates the formation of amides and esters.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products Formed:
Scientific Research Applications
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is widely used in various scientific research fields:
Chemistry: As a coupling reagent in peptide synthesis and the formation of amides and esters.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Diphenylphosphinic chloride: Another phosphinic chloride used in organic synthesis.
Propylphosphonic anhydride: Used for similar applications in peptide coupling.
Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate: A coupling reagent with similar activation properties.
Uniqueness: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is unique due to its high efficiency in activating carboxyl groups and its versatility in forming a wide range of products, including amides, esters, and peptides . Its stability and ease of handling make it a preferred choice in both research and industrial applications .
Properties
IUPAC Name |
3-[chloro-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDLRDSRCMJKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1P(=O)(N2CCOC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218732 | |
Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68641-49-6 | |
Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68641-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068641496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-OXO-3-OXAZOLIDINYL)PHOSPHINIC CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V974K6W8Y7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.